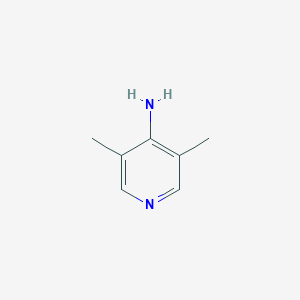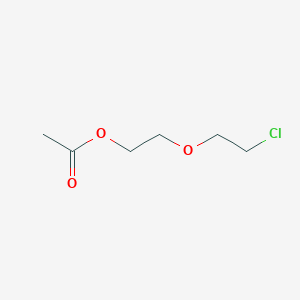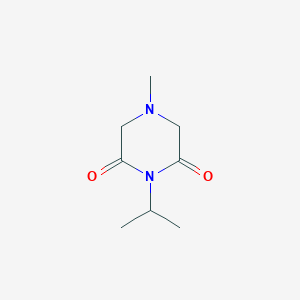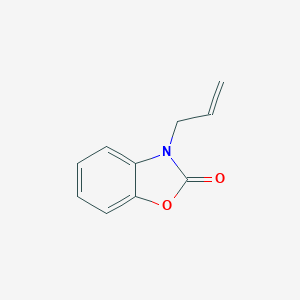
2-Benzoxazolinone, 3-allyl-
Descripción general
Descripción
2-Benzoxazolinone, 3-allyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzene ring fused to an oxazole ring. This compound is also known as BOA or benzoxazolinone.
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolinone, 3-allyl- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. BOA has been shown to inhibit the activity of enzymes involved in the biosynthesis of auxins, which are plant hormones that regulate growth and development.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Benzoxazolinone, 3-allyl- have been extensively studied. BOA has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzoxazolinone, 3-allyl- in laboratory experiments include its high yield synthesis method and its potential applications in various fields such as plant science and microbiology. However, the limitations of using BOA include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-Benzoxazolinone, 3-allyl-. One potential area of research is the development of new natural herbicides based on BOA. Another potential area of research is the development of new antibiotics based on the antimicrobial properties of BOA. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as medicine and biotechnology.
Métodos De Síntesis
The synthesis of 2-Benzoxazolinone, 3-allyl- is typically achieved through the reaction of 2-aminophenol with acetic anhydride and allyl bromide. The reaction is carried out in the presence of a catalyst such as potassium carbonate. This method has been widely used in the laboratory to produce BOA in high yields.
Aplicaciones Científicas De Investigación
2-Benzoxazolinone, 3-allyl- has been studied extensively in the field of plant science due to its allelopathic properties. It has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. BOA has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
3-prop-2-enyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZQLOOESWHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158699 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolinone, 3-allyl- | |
CAS RN |
13444-14-9 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



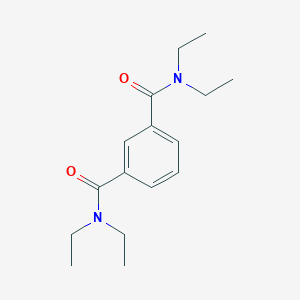
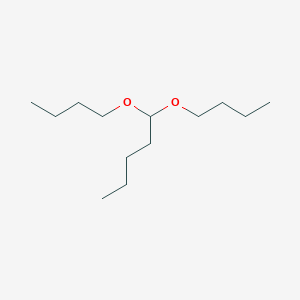
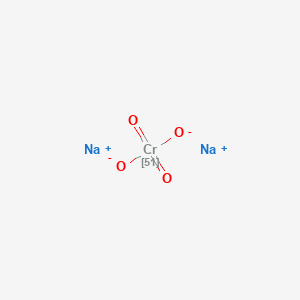
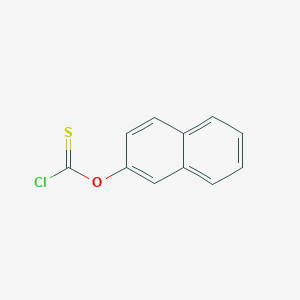


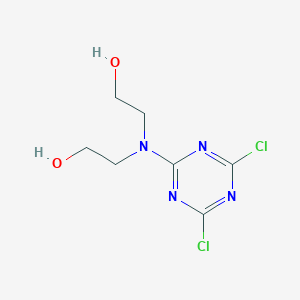
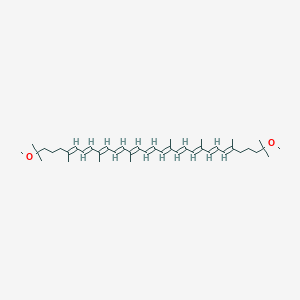

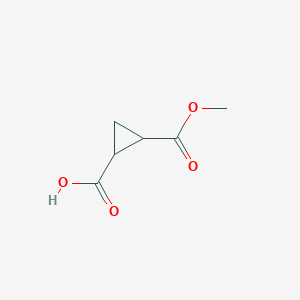
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
